
1-(2-Chloro-1,1-difluoroethyl)-4-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-1,1-difluoroethyl)-4-fluorobenzene, also known as CF3CH2ClC6H4F, is a chemical compound that has gained significant attention in scientific research. This compound has unique properties that make it useful in various fields, including pharmaceuticals, agrochemicals, and materials science. In
作用機序
The mechanism of action of 1-(2-Chloro-1,1-difluoroethyl)-4-fluorobenzene is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes or signaling pathways in cells. In cancer cells, it has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In Alzheimer's disease, it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Biochemical and Physiological Effects
Studies have shown that 1-(2-Chloro-1,1-difluoroethyl)-4-fluorobenzene has both biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis, or programmed cell death, which is a natural process that occurs in healthy cells to prevent the growth of abnormal cells. In Alzheimer's disease, it has been found to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One of the main advantages of 1-(2-Chloro-1,1-difluoroethyl)-4-fluorobenzene is its high reactivity and stability, which make it a useful compound for various lab experiments. Its broad spectrum of activity against cancer cells and weed species also makes it a promising candidate for further research in these fields. However, one limitation of this compound is its potential toxicity, which may restrict its use in certain applications.
将来の方向性
There are several future directions for research on 1-(2-Chloro-1,1-difluoroethyl)-4-fluorobenzene. In pharmaceuticals, further studies are needed to determine its potential as a drug candidate for the treatment of cancer and Alzheimer's disease. In agrochemicals, more research is needed to determine its efficacy as a herbicide and its potential impact on the environment. In materials science, further studies are needed to explore its potential as a building block for the synthesis of new materials with specific properties.
Conclusion
In conclusion, 1-(2-Chloro-1,1-difluoroethyl)-4-fluorobenzene is a unique compound that has gained significant attention in scientific research. Its potential applications in pharmaceuticals, agrochemicals, and materials science make it a promising candidate for further research. The synthesis method is relatively simple, and the compound can be produced on a large scale. However, further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
合成法
The synthesis of 1-(2-Chloro-1,1-difluoroethyl)-4-fluorobenzene involves the reaction of 4-fluorobenzonitrile with chlorodifluoroethane in the presence of a catalyst. The reaction takes place under high pressure and temperature, and the yield of the product is typically high. The synthesis method is relatively simple, and the compound can be produced on a large scale.
科学的研究の応用
1-(2-Chloro-1,1-difluoroethyl)-4-fluorobenzene has been extensively studied for its potential applications in various fields. In pharmaceuticals, this compound has shown promising results as an antitumor agent. Studies have shown that it can inhibit the growth of cancer cells and induce apoptosis. In addition, it has been investigated as a potential drug candidate for the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of the disease.
In agrochemicals, this compound has been studied as a potential herbicide. It has been found to have a broad spectrum of activity against various weed species, making it a promising candidate for weed control in agriculture.
In materials science, 1-(2-Chloro-1,1-difluoroethyl)-4-fluorobenzene has been investigated as a potential building block for the synthesis of polymers and other materials. Its unique properties, such as its high reactivity and stability, make it a useful compound for the development of new materials with specific properties.
特性
IUPAC Name |
1-(2-chloro-1,1-difluoroethyl)-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3/c9-5-8(11,12)6-1-3-7(10)4-2-6/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPODCXQWMFANF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCl)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-1,1-difluoroethyl)-4-fluorobenzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[(2R,4R)-1-[6-(Dimethylamino)pyrimidin-4-yl]-4-methoxypyrrolidin-2-yl]methyl]but-2-ynamide](/img/structure/B2665840.png)
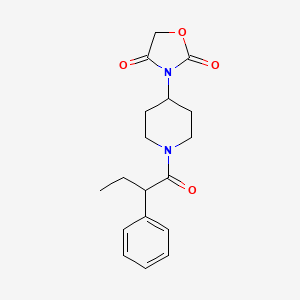
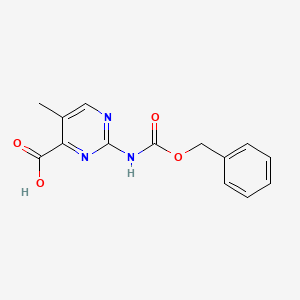
![N-[2-(4-Methylphenyl)ethyl]-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2665844.png)
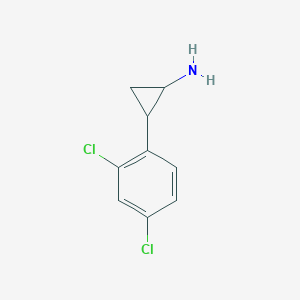
![2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2665847.png)

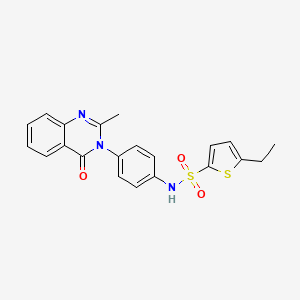
![4-fluorophenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl ether](/img/structure/B2665851.png)
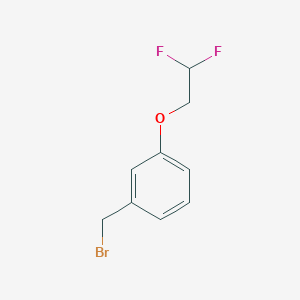
![[3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2665855.png)
![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-4H-1,2,4-triazol-4-amine](/img/structure/B2665858.png)
![ethyl 2-(2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2665860.png)
